molecular formula C4H3Br2FO2 B14306898 2,2-Dibromoethenyl fluoroacetate CAS No. 113966-06-6

2,2-Dibromoethenyl fluoroacetate

Cat. No.: B14306898
CAS No.: 113966-06-6
M. Wt: 261.87 g/mol
InChI Key: CNHBALIDMSMYPM-UHFFFAOYSA-N
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Description

2,2-Dibromoethenyl fluoroacetate is an organofluorine compound characterized by the presence of both bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromoethenyl fluoroacetate typically involves the reaction of fluoroacetic acid with a brominating agent. One common method includes the use of tetrabromomethane and triisopropyl phosphite in dichloromethane under an argon atmosphere. The reaction mixture is cooled to maintain a low temperature, and the product is isolated through a series of extractions and purifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromoethenyl fluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dibromoethenyl fluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dibromoethenyl fluoroacetate involves its interaction with biological molecules. The compound can inhibit enzymes by binding to active sites, thereby disrupting normal metabolic processes. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibromoethenyl fluoroacetate is unique due to the combination of bromine and fluorine atoms in its structure, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability.

Properties

CAS No.

113966-06-6

Molecular Formula

C4H3Br2FO2

Molecular Weight

261.87 g/mol

IUPAC Name

2,2-dibromoethenyl 2-fluoroacetate

InChI

InChI=1S/C4H3Br2FO2/c5-3(6)2-9-4(8)1-7/h2H,1H2

InChI Key

CNHBALIDMSMYPM-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)OC=C(Br)Br)F

Origin of Product

United States

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